[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone
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Overview
Description
[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone is an organic compound with a complex structure that includes both nitro and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone typically involves the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-hydroxy-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the hydroxy and nitro groups.
4,4’-Bis(dimethylamino)benzophenone: Another related compound used in dye synthesis.
Properties
IUPAC Name |
[4-(dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-16(2)11-5-3-9(7-12(11)17(21)22)15(20)10-4-6-14(19)13(8-10)18(23)24/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZVSXCBHJDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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